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Caspase-8 inhibitor -

Caspase-8 inhibitor

Catalog Number: EVT-8188613
CAS Number:
Molecular Formula: C30H43FN4O11
Molecular Weight: 654.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Caspase-8 inhibitors can be derived from various sources, including synthetic organic compounds and natural products. They are classified based on their chemical structure and mechanism of action. Common classes include:

  • Peptide-based inhibitors: These mimic the natural substrates of caspases.
  • Small molecule inhibitors: These are designed to bind specifically to the active site of caspases.

Research has shown that different inhibitors exhibit varying degrees of specificity and potency against caspase-8 compared to other caspases, which is crucial for minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of caspase-8 inhibitors typically involves several key methods:

  1. Solid-phase peptide synthesis: This method is commonly used for peptide-based inhibitors, allowing for the efficient assembly of amino acid sequences.
  2. Chemical modification: Small molecule inhibitors often undergo chemical modifications to enhance their potency and selectivity. This includes altering functional groups or introducing new moieties that can improve binding affinity.
  3. High-throughput screening: This technique is utilized to identify potential inhibitors from large libraries of compounds, allowing researchers to quickly evaluate efficacy against caspase-8.

The synthesis process requires careful consideration of reaction conditions, purification methods, and characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized compounds.

Molecular Structure Analysis

Structure and Data

Caspase-8 has a specific molecular structure characterized by its active site, which typically contains a catalytic cysteine residue. The general structure can be represented as follows:

Caspase 8Pro domainLarge subunitSmall subunit\text{Caspase 8}\rightarrow \text{Pro domain}-\text{Large subunit}-\text{Small subunit}

The molecular weight of caspase-8 is approximately 48 kDa. Inhibitors often target the active site or allosteric sites on the enzyme to prevent its activation or function.

Structural Data

The crystal structure of caspase-8 has been elucidated through X-ray crystallography, providing insights into its binding interactions with various inhibitors. This structural data is crucial for rational drug design, allowing chemists to optimize inhibitor properties.

Chemical Reactions Analysis

Reactions and Technical Details

Caspase-8 participates in several biochemical reactions, primarily related to apoptosis. The inhibition of this enzyme can be analyzed through various biochemical assays:

  1. Enzymatic activity assays: These measure the cleavage of specific substrates by caspase-8 in the presence of inhibitors.
  2. Cell-based assays: These assess the impact of inhibitors on cell survival and apoptosis induction in various cell lines.
  3. In vivo studies: Animal models are used to evaluate the therapeutic potential and safety profile of caspase-8 inhibitors.

The reaction kinetics can be characterized using Michaelis-Menten kinetics to determine the inhibitor's effectiveness.

Mechanism of Action

Process and Data

Caspase-8 inhibitors function by binding to the active site or allosteric sites on the enzyme, preventing its interaction with substrates necessary for initiating apoptosis. The mechanism involves:

  1. Competitive inhibition: The inhibitor competes with natural substrates for binding to the active site.
  2. Allosteric modulation: Some inhibitors may bind at sites distinct from the active site, inducing conformational changes that reduce enzymatic activity.

Data from studies indicate that effective inhibitors can significantly reduce apoptosis in response to stimuli that would normally activate caspase-8.

Physical and Chemical Properties Analysis

Physical Properties

Caspase-8 inhibitors vary widely in their physical properties based on their chemical structure but generally exhibit:

  • Solubility: Many small molecule inhibitors are designed to be soluble in aqueous solutions for biological applications.
  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.

Chemical Properties

The chemical properties include:

  • Molecular weight: Typically ranges from 200 Da to 1000 Da depending on the inhibitor class.
  • Functional groups: Presence of specific functional groups (e.g., hydroxyls, amines) that enhance binding affinity and specificity.

Analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability.

Applications

Scientific Uses

Caspase-8 inhibitors have several significant applications in scientific research and medicine:

  1. Cancer therapy: They are explored as potential treatments for cancers where apoptosis is dysregulated.
  2. Neurodegenerative diseases: Inhibitors may help protect neurons from apoptotic pathways activated in diseases like Alzheimer’s or Parkinson’s.
  3. Inflammatory conditions: Modulating apoptosis can influence inflammatory responses, making these compounds relevant in treating autoimmune diseases.
Molecular Mechanisms of Caspase-8 Activation and Inhibition

Structural Determinants of Caspase-8 Activation in Apoptotic Signaling

Caspase-8 activation is a multistep process requiring dimerization and autocleavage. Procaspase-8 exists as an inactive monomer; its activation necessitates dimerization-induced repositioning of the inter-subunit linker (residues 374–384), rendering it accessible for proteolytic processing. Solution NMR studies reveal that dimerization reorients the linker, facilitating intermolecular cleavage at aspartate residues D384 and D387 (human caspase-8) [1]. Phosphorylation at Tyr³⁸⁰ within the linker region significantly impedes cleavage kinetics, highlighting post-translational modification as a regulatory mechanism [1]. Furthermore, thermal stability analyses demonstrate that cleaved caspase-8 dimers exhibit a 6.6°C higher melting temperature than procaspase-8 monomers, underscoring the stabilizing effect of dimerization and cleavage on the active conformation [1].

Table 1: Structural Elements Governing Caspase-8 Activation

Structural ElementRole in ActivationConsequence of Disruption
Inter-subunit linker (374–384)Becomes accessible upon dimerization; cleavage sites at D384/D387Impaired maturation; reduced catalytic activity
Tyr³⁸⁰ residuePhosphorylation site; modulates linker cleavage kineticsDelayed or inhibited activation
β-strands 5 and 6Form part of the dimer interface; experience chemical shifts upon activationDestabilized dimer formation; aberrant catalytic function

Role of Death-Inducing Signaling Complex in Caspase-8 Recruitment

The Death-Inducing Signaling Complex serves as the essential activation platform for caspase-8. Upon ligation of death receptors (e.g., Fas, TRAIL-R1/R2), the adaptor protein Fas-Associated Death Domain protein is recruited via death domain interactions. Fas-Associated Death Domain protein, in turn, exposes its death effector domain, enabling procaspase-8 recruitment through homotypic death effector domain interactions. Stoichiometric analyses reveal a Fas-Associated Death Domain protein:procaspase-8 ratio of 1:6, forming a unidirectional filament termed the death effector domain chain [2]. This oligomerization forces procaspase-8 molecules into proximity, facilitating dimerization and trans-autocleavage. Crucially, Death-Inducing Signaling Complex formation amplifies caspase-8 activation; hepatocellular carcinoma cells sensitized by chemotherapeutic agents like 5-fluorouracil exhibit enhanced caspase-8 recruitment and activation at the Death-Inducing Signaling Complex, correlating with downregulation of cellular FLICE-inhibitory protein and increased TRAIL-R2 expression [3].

Table 2: Core Components of the Death-Inducing Signaling Complex

ComponentFunctionRole in Caspase-8 Activation
Death Receptor (e.g., Fas)Binds extracellular death ligand (e.g., Fas Ligand, TRAIL)Initiates complex assembly via trimerization
Fas-Associated Death Domain proteinAdaptor protein; bridges death receptor and procaspase-8Nucleates death effector domain chain formation
Procaspase-8Inactive zymogen; recruited via death effector domain-death effector domain interactionsUndergoes dimerization and trans-autocleavage within the complex
cellular FLICE-inhibitory proteinRegulatory splice variants (e.g., cellular FLICE-inhibitory protein Long, cellular FLICE-inhibitory protein Short)Modulates caspase-8 activation kinetics at the Death-Inducing Signaling Complex

Allosteric Modulation of Caspase-8 Dimerization and Autocleavage

Allosteric inhibitors represent a novel class of caspase-8 modulators that target non-catalytic sites. High-throughput screening identified pyridinyl-copper compounds (e.g., NSC321205, NSC277584) as pan-caspase inhibitors. Kinetic studies confirmed non-competitive inhibition with respect to substrates, suggesting an allosteric mechanism [4] [8]. Co-crystallography with caspase-7 (structurally homologous to caspase-8) revealed binding at the dimerization interface, inducing conformational changes that distort the active site. Biochemical analyses demonstrate that these compounds abrogate caspase-8 dimerization, thereby preventing autocleavage and activation [4] [8]. This mechanism is distinct from catalytic site inhibitors, as it stabilizes the inactive monomeric state. Furthermore, caspase-8 auto-cleavage at E³⁸⁵ is indispensable for its apoptotic function; knock-in mice expressing caspase-8(ΔE³⁸⁵) exhibit resistance to Fas-induced apoptosis due to impaired linker processing [7]. Intriguingly, these mutants sensitize cells to necroptosis by attenuating Receptor-Interacting Serine/Threonine-Protein Kinase 1 cleavage, highlighting the functional consequence of disrupted autocleavage [7].

Regulatory Crosstalk Between Caspase-8 and cellular FLICE-inhibitory protein Isoforms

cellular FLICE-inhibitory protein isoforms critically modulate caspase-8 activation thresholds. The long isoform (cellular FLICE-inhibitory protein Long) and short isoforms (cellular FLICE-inhibitory protein Short, cellular FLICE-inhibitory protein Regulated) compete with procaspase-8 for binding at the Death-Inducing Signaling Complex. cellular FLICE-inhibitory protein Long forms enzymatically limited heterodimers with caspase-8, permitting partial cleavage (yielding p43/p10 fragments) but preventing full maturation into pro-apoptotic p18/p10 subunits [5] [9]. This heterodimer retains capacity to cleave necroptosis mediators like Receptor-Interacting Serine/Threonine-Protein Kinase 1, thereby inhibiting necroptosis without inducing apoptosis. In contrast, cellular FLICE-inhibitory protein Short stabilizes procaspase-8 at the Death-Inducing Signaling Complex but prevents its activation, acting as a dominant-negative inhibitor. Genetic evidence from wild-derived MSM mice reveals that a 21-bp insertion in the Cflar 3' UTR skews splicing towards cellular FLICE-inhibitory protein Long dominance, resulting in caspase-8 p43 accumulation, reduced apoptotic sensitivity, and resistance to Fas-mediated hepatotoxicity [5]. Consequently, the cellular FLICE-inhibitory protein Long:cellular FLICE-inhibitory protein Short ratio is a decisive factor in cell fate determination.

Caspase-8 Inhibition via Competitive Binding at the Death Effector Domain Interface

Competitive inhibition of caspase-8 focuses on disrupting Death Effector Domain-mediated interactions essential for Death-Inducing Signaling Complex assembly. cellular FLICE-inhibitory protein isoforms function physiologically via this mechanism, but synthetic peptides and small molecules targeting the Death Effector Domain pockets have also been explored. Fluorescence resonance energy transfer-based biosensors quantified the minimal concentration of active caspase-8 required for apoptosis initiation, revealing that Death Effector Domain-binding inhibitors raise this threshold by impeding filament formation [6]. Downregulation of cellular FLICE-inhibitory protein using siRNA sensitizes TRAIL-resistant hepatocellular carcinoma cells to apoptosis by freeing Death Effector Domain-binding sites for procaspase-8 recruitment [3]. Furthermore, phosphorylation of caspase-8 at Tyr³⁸⁰ not only impedes autocleavage but may also alter Death Effector Domain conformation, sterically hindering optimal interactions within the Death-Inducing Signaling Complex [1] [2]. This dual regulation—through competitive binding and post-translational modification—ensures tight control over caspase-8 activation.

Table 3: Caspase-8 Inhibitory Mechanisms and Molecular Targets

Inhibitory MechanismMolecular TargetFunctional Outcome
Allosteric InhibitionDimerization interfacePrevents dimerization and autocleavage; distorts active site
Competitive Death Effector Domain BindingDeath Effector Domain 1/2 pocketsBlocks procaspase-8 oligomerization in the death effector domain chain
Heterodimer FormationCaspase-8 catalytic subunitsGenerates partially active caspase-8-cellular FLICE-inhibitory protein Long; prevents full maturation
Linker PhosphorylationTyr³⁸⁰ residue within inter-subunit linkerSlows cleavage kinetics; may alter death effector domain interactions

Properties

Product Name

Caspase-8 inhibitor

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

Molecular Formula

C30H43FN4O11

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)

InChI Key

PHLCQASLWHYEMX-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

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